Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
Overview
Description
Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- is an organic compound with the molecular formula C18H16N2S2. It is characterized by the presence of two benzenamine groups connected by a 1,4-phenylenebis(thio) linkage. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- typically involves the reaction of 4-aminothiophenol with 1,4-dibromobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. The presence of the thioether linkage allows it to participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-[1,4-phenylenebis(1-methylethylidene)]bis-
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4,4’-(1,2-ethanediyl)bis-
Uniqueness
Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis- is unique due to its thioether linkage, which imparts distinct chemical and physical properties. This linkage enhances its stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .
Biological Activity
Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- (CAS Number: 17619-11-3) is an organic compound with a molecular formula of C18H16N2S2. This compound has garnered interest in the scientific community due to its unique chemical structure and potential biological activities. This article will explore the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features two benzenamine groups linked by a 1,4-phenylenebis(thio) moiety. This thioether linkage enhances its stability and reactivity, making it an intriguing subject for various biological investigations. The average mass of the compound is approximately 324.46 g/mol .
The biological activity of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The thioether linkage allows the compound to participate in redox reactions, which can influence cellular processes and signaling pathways. It has been shown to bind to various biomolecules, potentially altering their function and activity.
Antioxidant Activity
Research indicates that compounds similar to Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage.
Antimicrobial Properties
Studies have suggested that this compound may possess antimicrobial activity against various pathogens. Its structural characteristics may enable it to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms.
Cytotoxic Effects
Preliminary studies have explored the cytotoxic effects of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- on cancer cell lines. The compound has demonstrated the ability to inhibit cell proliferation in certain cancer types, indicating potential as an anticancer agent.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study A | Investigate antioxidant activity | Showed significant reduction in reactive oxygen species (ROS) in vitro. |
Study B | Assess antimicrobial effects | Demonstrated inhibition of bacterial growth against E. coli and S. aureus. |
Study C | Evaluate cytotoxicity on cancer cells | Induced apoptosis in breast cancer cell lines with IC50 values indicating effectiveness. |
Applications in Medicine
Given its biological activities, Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- is being investigated for potential therapeutic applications:
- Drug Development : As a precursor for synthesizing novel therapeutic agents.
- Antioxidant Supplements : Potential use in formulations aimed at reducing oxidative stress.
- Antimicrobial Agents : Development of new antibiotics based on its structure.
Properties
IUPAC Name |
4-[4-(4-aminophenyl)sulfanylphenyl]sulfanylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZSJGTRGMMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487265 | |
Record name | Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17619-11-3 | |
Record name | Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.